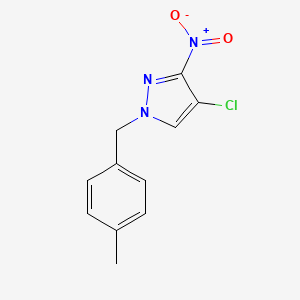![molecular formula C19H19N3O5S B2419191 Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-87-7](/img/structure/B2419191.png)
Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazine and its related compounds have recently received much attention due to their reactions, synthetic and effective biological importance . They have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .
Synthesis Analysis
Novel derivatives of pyrimidothienopyridazine were designed and synthesized through a versatile method . The synthesis of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate was conducted according to known procedure .Molecular Structure Analysis
The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis and various spectroscopic methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were performed using various techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were determined using various spectroscopic methods and in some cases by comparison with samples previously prepared by unambiguous route .Aplicaciones Científicas De Investigación
Fluorescent Sensors for Water Sensing
TPE-CNTPA demonstrates aggregation-induced emission (AIE) and twisted intramolecular charge transfer (TICT). These properties lead to “on-off-on” fluorescent emission behavior in solution. Researchers have explored its use as a fluorescent sensor for detecting trace water in single or mixed solvents. Its outstanding sensitivity and anti-interference properties make it promising for water sensing applications .
Anti-Counterfeiting Technology
Due to its unique fluorescence emission characteristics, TPE-CNTPA holds potential in the field of encryption anti-counterfeiting. By incorporating this compound into security features, such as ink or labels, manufacturers can enhance product authentication and prevent counterfeiting .
Photoresponsive Materials
Under 365 nm ultraviolet light irradiation, PH-CNTPA undergoes photo-induced isomerization, resulting in changes in its photophysical properties. This responsiveness to ultraviolet light opens up possibilities for designing photoresponsive materials, such as switches or actuators, for various applications .
Mechanochromic Properties
Both TPE-CNTPA and PH-CNTPA exhibit high-contrast mechanochromic properties. When subjected to mechanical stress (e.g., grinding or compression), they change color. These properties find applications in smart materials, stress sensors, and structural health monitoring .
Biomedical Imaging Probes
Given their AIE characteristics, these compounds could serve as fluorescent probes for biological imaging. Researchers might explore their use in tracking cellular processes, detecting specific biomolecules, or visualizing tissues in vivo .
Drug Delivery Systems
TPE-CNTPA’s unique properties make it an interesting candidate for drug delivery systems. By incorporating it into nanoparticles or micelles, researchers could design carriers that respond to specific stimuli (e.g., pH, temperature, or enzymes) and release therapeutic payloads at targeted sites .
For further details, you can refer to the research article on multi-stimuli-responsive cyanostilbene derivatives . If you have any more questions or need additional information, feel free to ask!
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 5-[(2-ethoxyacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-3-26-10-14(23)20-17-15-13(11-28-17)16(19(25)27-4-2)21-22(18(15)24)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZQPBOYNRQFLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=CC=C3)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-4-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2419108.png)

![2-[3-(4-Fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2419112.png)
![N-cyclohexyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2419114.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2419116.png)
![1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene](/img/structure/B2419117.png)
![2-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2419118.png)

![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2419121.png)


![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2419129.png)
![N-[3-(4-Cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2419130.png)
